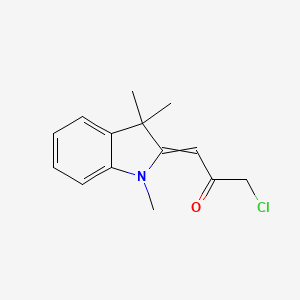
1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Logic Systems and Sensors
A novel fluorophore related to the compound of interest, designed for pH control and solvent polarity sensing, shows high selectivity and efficiency in detecting Hg2+ ions. This makes it a promising candidate for applications in multiple-mode molecular logic systems, utilizing its fluorescence characteristics for environmental monitoring and chemical sensing (Zhang et al., 2008).
Chiral Intermediate Synthesis
Research has explored the use of microbial reductases for the asymmetric synthesis of chiral alcohols, serving as intermediates in pharmaceutical production, particularly for antidepressant drugs. The high enantioselectivity and efficiency of yeast reductase in producing (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone highlight its potential in streamlining the synthesis of complex molecules (Choi et al., 2010).
Ionic Liquid-Based Catalysis
The development of ionic liquid-based Ru(II)–phosphinite compounds, including a closely related compound "1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol", demonstrates their effectiveness as catalysts in transfer hydrogenation reactions. These compounds offer a green, efficient route for converting various ketones to alcohols, showcasing their applicability in synthetic chemistry and industrial processes (Aydemir et al., 2014).
CO2 Absorption and Polymerization
Research into glycerol-derived solvents, such as 1,2,3-Trimethoxypropane, and their application in CO2 absorption provides insight into environmentally friendly solutions for gas capture and storage. These findings contribute to the broader field of sustainable chemistry, aiming to reduce greenhouse gas emissions and combat climate change (Flowers et al., 2017).
Propriétés
IUPAC Name |
1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMHAHJRYVVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395027 | |
| Record name | 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one | |
CAS RN |
92297-75-1 | |
| Record name | 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine](/img/structure/B1622527.png)
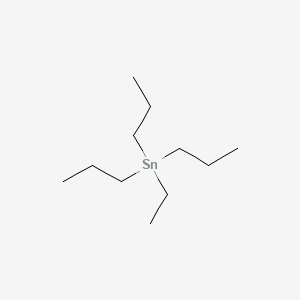
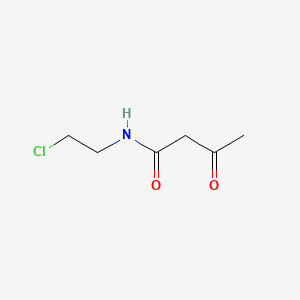
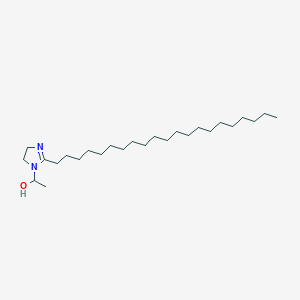

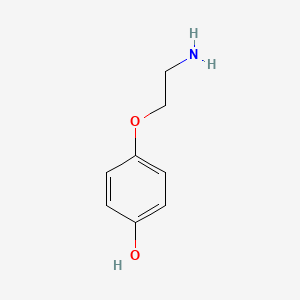
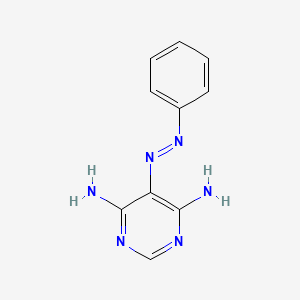
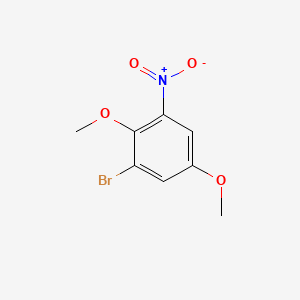
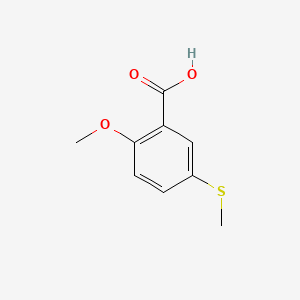
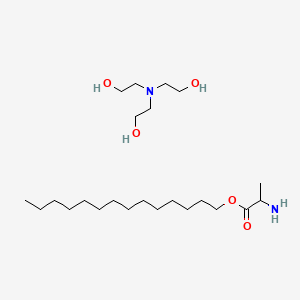
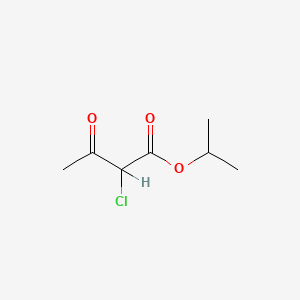

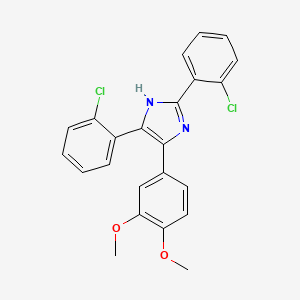
![[2-(1-Methylethyl)phenoxy]acetonitrile](/img/structure/B1622550.png)